molecular formula C15H15N5O3S B2574604 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide CAS No. 573993-14-3

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B2574604
CAS No.: 573993-14-3
M. Wt: 345.38
InChI Key: YPVZHNQNYHHUSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a versatile chemical compound with intriguing properties that make it suitable for various scientific research applications. This compound is known for its role in drug development, molecular biology, and material science.

Scientific Research Applications

This compound is extensively used in scientific research due to its versatile properties. It is utilized in drug development, molecular biology, and material science. In drug development, it serves as a precursor for the synthesis of various biologically active compounds. In molecular biology, it is used to study the interactions between different biomolecules. In material science, it is employed in the development of new materials with unique properties.

Preparation Methods

The synthesis of 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide can be carried out through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include alkyl cyanoacetates and different substituted aryl or heteryl amines . The major products formed from these reactions are N-substituted cyanoacetamide derivatives .

Mechanism of Action

The mechanism of action of 2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to react with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions are crucial for its biological activity and its role in drug development .

Comparison with Similar Compounds

2-cyano-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structure and reactivity. Similar compounds include other N-cyanoacetamides, which also serve as precursors for heterocyclic synthesis . These compounds share similar reactivity patterns but differ in their specific substituents and resulting biological activities .

Properties

IUPAC Name

2-cyano-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-10-9-14(18-11(2)17-10)20-24(22,23)13-5-3-12(4-6-13)19-15(21)7-8-16/h3-6,9H,7H2,1-2H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVZHNQNYHHUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.